molecular formula C16H13NO2 B15248804 6-(Benzyloxy)isoquinolin-1(2H)-one

6-(Benzyloxy)isoquinolin-1(2H)-one

Cat. No.: B15248804
M. Wt: 251.28 g/mol
InChI Key: LNEIFPHIKZLBSY-UHFFFAOYSA-N
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Description

6-(Benzyloxy)isoquinolin-1(2H)-one is a chemical compound belonging to the class of isoquinolinones. Isoquinolinones are nitrogen-containing heterocycles that are widely found in natural products and pharmaceuticals. The benzyloxy group at the 6-position of the isoquinolinone ring adds unique chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)isoquinolin-1(2H)-one can be achieved through several methods. One common approach involves the rhodium-catalyzed C-H activation/annulation reaction. This method uses vinyl acetate as an acetylene equivalent and proceeds under mild conditions to yield the desired isoquinolinone . Another method involves the Suzuki cross-coupling reaction between 2-halobenzonitriles and vinyl boronates, followed by platinum-catalyzed nitrile hydrolysis and cyclization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reactions are optimized for high yield and purity, and the processes are scaled up to meet industrial demands. The use of metal catalysts and controlled reaction conditions ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)isoquinolin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoquinolin-1(2H)-one derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The benzyloxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various isoquinolinone derivatives with different functional groups, which can be further utilized in pharmaceutical and chemical research.

Scientific Research Applications

6-(Benzyloxy)isoquinolin-1(2H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The benzyloxy group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Benzyloxy)isoquinolin-1(2H)-one is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

6-phenylmethoxy-2H-isoquinolin-1-one

InChI

InChI=1S/C16H13NO2/c18-16-15-7-6-14(10-13(15)8-9-17-16)19-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,17,18)

InChI Key

LNEIFPHIKZLBSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)NC=C3

Origin of Product

United States

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